Physicochemical Differentiation: Optimized Lipophilicity (cLogP) for CNS Drug Design Compared to Unsubstituted Core
The 2-chloro-6-ethyl substitution pattern on the imidazo[1,2-b]pyridazine core yields a calculated LogP of 1.945, placing it within the optimal range for CNS drug candidates (typically LogP 2-4) and significantly improving upon the less lipophilic, unsubstituted imidazo[1,2-b]pyridazine core (LogP ~0.5-1.0) . This specific substitution provides a strategic balance of lipophilicity to enhance blood-brain barrier penetration and target engagement, while maintaining favorable aqueous solubility compared to more lipophilic 6-aryl or 6-cycloalkyl analogs [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.945 |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-b]pyridazine core: LogP ~0.5-1.0; 6-aryl substituted analogs: LogP >3.5 |
| Quantified Difference | LogP increase of ~1.0-1.5 over unsubstituted core; LogP reduction of >1.5 vs. 6-aryl analogs |
| Conditions | Calculated using ChemAxon or similar algorithm; experimental confirmation pending |
Why This Matters
This precise LogP value (1.945) directly influences the compound's pharmacokinetic profile, making it a superior choice for CNS-targeted projects where balanced lipophilicity is critical for brain penetration and avoiding hERG liability.
- [1] Garrido A, Vera G, Delaye PO, Enguehard-Gueiffier C. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Eur J Med Chem. 2022;231:113867. doi:10.1016/j.ejmech.2021.113867 View Source
